molecular formula C14H10N2O2 B3180695 1-(4-nitrophenyl)-1H-indole CAS No. 25688-27-1

1-(4-nitrophenyl)-1H-indole

Cat. No.: B3180695
CAS No.: 25688-27-1
M. Wt: 238.24 g/mol
InChI Key: MUSHEWBPWSITAT-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-indole is an organic compound that features an indole core substituted with a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-indole can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with isatin in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the desired indole derivative.

Industrial Production Methods: Industrial production of this compound often involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the employment of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1H-indole.

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to the modulation of cellular processes. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1H-1,2,3-triazole: Another nitrophenyl-substituted heterocycle with distinct chemical properties.

    4-Nitrophenylpiperazine: A compound with a similar nitrophenyl group but different core structure.

Uniqueness: 1-(4-Nitrophenyl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.

Biological Activity

1-(4-Nitrophenyl)-1H-indole, a compound belonging to the indole family, has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features an indole core substituted with a nitrophenyl group at the first position. This unique configuration may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Telomerase Activity : Some derivatives of indole compounds have shown significant telomerase inhibition, which is crucial in cancer cell proliferation. For instance, related compounds exhibited IC50 values indicating potent inhibitory effects against gastric cancer cell lines .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has been reported to exhibit cytotoxicity against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 0.29 to 3.8 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed that the compound can cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical for halting cancer progression .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (μM)Mechanism
MCF-71.8 ± 0.9Apoptosis
HCT-1162.5 ± 0.81Cell Cycle Arrest
SGC-79012.3 ± 0.07Telomerase Inhibition
K-5622.6 ± 0.89Cytotoxicity

Pharmacokinetic Properties

In silico studies have indicated favorable pharmacokinetic profiles for derivatives of this compound, suggesting good absorption, distribution, metabolism, and excretion (ADMET) properties. These findings are crucial for further development as potential therapeutic agents .

Properties

IUPAC Name

1-(4-nitrophenyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSHEWBPWSITAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by Procedure C and Scheme O using 1H-indole and 1-iodo-4-nitrobenzene: ESMS m/e: 238.2 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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